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Compound of Interest

Compound Name: 4-Fluoro-3-nitrophenylacetic acid

Cat. No.: B067054

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the
Spectroscopic Profile of 4-Fluoro-3-nitrophenylacetic Acid

In the landscape of pharmaceutical research and development, the precise characterization of
novel chemical entities is paramount. This guide offers a comparative analysis of the
spectroscopic data for 4-Fluoro-3-nitrophenylacetic acid, a compound of interest for various
applications, against its structurally related analogs. While direct experimental spectroscopic
data for 4-Fluoro-3-nitrophenylacetic acid is not readily available in public databases, this
guide provides a predictive overview based on the established data of similar compounds. This
comparison aims to facilitate the identification and characterization of 4-Fluoro-3-
nitrophenylacetic acid in experimental settings.

Comparative Spectroscopic Data

The following tables summarize the available experimental spectroscopic data for key structural
analogs of 4-Fluoro-3-nitrophenylacetic acid. This data serves as a reference for predicting
the spectral characteristics of the target compound.

Table 1: *H NMR Spectroscopic Data
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Compound

Solvent

Chemical Shift (6) ppm

4-Fluoro-3-nitrophenylacetic
acid (Predicted)

CDClz

Due to the electron-
withdrawing effects of the nitro
and fluoro groups, the
aromatic protons are expected
to be downfield. The
methylene protons adjacent to
the carboxylic acid would likely

appear as a singlet.

3-Nitrophenylacetic acid[1]

CDClIz

11.22-10.70 (br s, 1H, COOH),
8.20-8.11 (m, 2H, Ar-H), 7.61
(t, 1H, Ar-H), 7.55 (d, 1H, Ar-
H), 3.78 (s, 2H, CH2)

(4-Nitrophenyl)acetic acid[2]

Data available in spectral

databases.

4-Hydroxy-3-nitrophenylacetic
acid[3]

Data available in spectral

databases.

Table 2: 13C NMR Spectroscopic Data
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acid[3][8][°]

Compound Solvent Chemical Shift (6) ppm
The carbon attached to the
fluorine atom is expected to
show a large C-F coupling

) ) constant. The carbons of the
4-Fluoro-3-nitrophenylacetic o ) )
) ) CDCls aromatic ring will be influenced

acid (Predicted) ]
by the substituents, and the
carbonyl carbon of the
carboxylic acid will appear
significantly downfield.

] ] ] Data available in spectral

3-Nitrophenylacetic acid[4] -
databases.

(4-Nitrophenyl)acetic acid Data available in spectral

Sodium Salt[5] databases.

4-Hydroxy-3-nitrophenylacetic Data available in spectral

acid[3] databases.
Table 3: IR Spectroscopic Data

Compound Technique Key Absorptions (cm™?)
Expected to show
characteristic peaks for O-H

) ) stretching of the carboxylic
4-Fluoro-3-nitrophenylacetic ) )
) ) KBr Pellet acid (broad), C=0 stretching,

acid (Predicted) i
C-F stretching, and
asymmetric and symmetric
stretching of the NO2 group.

] ] ] Data available in spectral
3-Nitrophenylacetic acid[6][7] KBr Wafer
databases.
4-Hydroxy-3-nitrophenylacetic KB Data available in spectral
r

databases.
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Table 4: Mass Spectrometry Data

Compound lonization Method [M]+ or [M-H]~ (ml/z)
4-Fluoro-3-nitrophenylacetic
] ESI-MS Expected [M-H]~ at m/z 198.02

acid
3-Nitrophenylacetic acid[6][10] El 181 (M+)

) ) ) Data available in spectral
(4-Nitrophenyl)acetic acid[2] GC-MS

databases.

4-Hydroxy-3-nitrophenylacetic £ Data available in spectral
acid[3][9] databases.

Experimental Protocols

Standard spectroscopic techniques are employed for the characterization of small organic
molecules like 4-Fluoro-3-nitrophenylacetic acid and its analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a
deuterated solvent (e.g., CDCls, DMSO-ds) in an NMR tube.

 Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used.

e 1H NMR: The spectrum is acquired with a sufficient number of scans to obtain a good signal-
to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to
tetramethylsilane (TMS).

e 13C NMR: Proton-decoupled 3C NMR spectra are recorded to identify the chemical shifts of
all unique carbon atoms.

Infrared (IR) Spectroscopy

e Sample Preparation: For solid samples, a small amount of the compound is finely ground
with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, Attenuated Total
Reflectance (ATR) can be used with the neat solid.
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 Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.

o Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm~*. The positions of
the absorption bands are reported in wavenumbers (cm™2).

Mass Spectrometry (MS)

o Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol,
acetonitrile) at a low concentration (e.g., 1 mg/mL).

e Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g.,
Electrospray lonization - ESI, or Electron lonization - El) is used.

o Data Acquisition: For ESI, the analysis is typically performed in negative ion mode to observe
the deprotonated molecule [M-H]~. For El, the molecular ion [M]* and characteristic fragment
ions are observed.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a
chemical compound.

Spectroscopic Analysis

Mass Spectrometry

Sample Preparation Data Interpretation

Dissolution in - - —~ Soa
Appropriate Solvent P~ IR Spectroscopy Structural Elucidation P Purity nent

Chemical Compound >

NMR Spectroscopy
(H, 1C)
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Caption: Workflow for Spectroscopic Data Acquisition and Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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